5-Bromoisoquinolin-4-carboxylic amide
Description
Properties
Molecular Formula |
C10H7BrN2O |
|---|---|
Molecular Weight |
251.08 g/mol |
IUPAC Name |
5-bromoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C10H7BrN2O/c11-8-3-1-2-6-4-13-5-7(9(6)8)10(12)14/h1-5H,(H2,12,14) |
InChI Key |
PINSQOXTZUTUBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=CC(=C2C(=C1)Br)C(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
7-Bromoisoquinoline-4-carboxylic Acid
- Structure: Bromine at position 7 of the isoquinoline core, with a carboxylic acid group at position 4.
- Key Differences: The bromine position alters electronic effects.
- Applications : Used in pharmaceutical intermediates; the carboxylic acid group enables conjugation with amines or alcohols .
3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid
- Structure : Isoxazole core with a 4-bromophenyl substituent at position 3 and a methyl group at position 5.
- Key Differences: The isoxazole ring (five-membered, two heteroatoms) is less rigid than isoquinoline, affecting π-π stacking in biological systems. Bromine on the phenyl ring (vs. directly on the heterocycle) reduces steric hindrance near the reactive site.
- Solubility: Slightly soluble in chloroform, methanol, and DMSO .
- Applications : Intermediate in agrochemicals and kinase inhibitors .
5-(4-Bromophenyl)-3-methylisoxazole-4-carboxylic Acid
- Structure : Bromine on the phenyl ring attached to the isoxazole core.
- Key Differences: Similar to the above but with substituent positional isomerism.
Functional Group Variations
3-Bromo-5-phenylisoxazole-4-carboxylic Acid Amide
- Structure : Bromine at position 3 of the isoxazole core and an amide group at position 4.
- Key Differences : The amide group’s proximity to bromine may stabilize resonance structures, altering acidity (pKa) compared to carboxylic acid analogs. This compound’s synthesis via X-ray crystallography-validated routes highlights its stability in solid-state applications .
5-Amino-1-(5-phospho-D-ribosyl)imidazole-4-carboxylic Acid
- Structure : Imidazole core with a phosphorylated ribosyl group and carboxylic acid.
- Key Differences: The phosphorylated ribosyl moiety enables roles in nucleotide biosynthesis (e.g., histidine or purine pathways), contrasting with the brominated isoquinoline’s role in small-molecule therapeutics .
Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight | Solubility | Key Structural Features |
|---|---|---|---|---|
| 5-Bromoisoquinolin-4-carboxylic amide* | C₁₀H₇BrN₂O | ~267.08 | Likely polar aprotic solvents (DMSO) | Isoquinoline core, Br at position 5 |
| 7-Bromoisoquinoline-4-carboxylic acid | C₁₀H₆BrNO₂ | 268.07 | Not specified | Isoquinoline core, Br at position 7 |
| 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic Acid | C₁₁H₈BrNO₃ | 282.09 | Chloroform, Methanol, DMSO | Isoxazole core, Br on phenyl ring |
| 3-Bromo-5-phenylisoxazole-4-carboxylic Acid Amide | C₁₀H₇BrN₂O₂ | 283.08 | Not specified | Isoxazole core, Br at position 3 |
*Estimated based on structural analogs.
Preparation Methods
Reaction Design and Substrate Selection
The patent US9006442B2 outlines a method for synthesizing 5-bromoisoquinolin-4-carboxylic amide via palladium-catalyzed cross-coupling. In this approach, this compound (Intermediate-18) reacts with alkylboronic acids in the presence of potassium phosphate (K₃PO₄) and toluene. The reaction proceeds under sealed-tube conditions at elevated temperatures, typically between 80–120°C, to facilitate oxidative addition and transmetalation steps. Alkylboronic acids with electron-donating groups, such as methyl or ethyl substituents, enhance reaction rates by stabilizing the palladium intermediate.
Mechanistic Insights and Catalytic Cycle
The catalytic cycle involves three key stages:
-
Oxidative Addition : Pd⁰ inserts into the C–Br bond of this compound, forming a PdII intermediate.
-
Transmetalation : The alkylboronic acid transfers its alkyl group to the PdII center, aided by K₃PO₄ acting as a base to deprotonate the boronic acid.
-
Reductive Elimination : The PdII intermediate releases the coupled product, regenerating the Pd⁰ catalyst.
This method achieves yields of 70–85% but requires stringent anhydrous conditions to prevent hydrolysis of the boronic acid.
Silver-Catalyzed Decarboxylative Cross-Coupling
Substrate Scope and Limitations
The protocol tolerates diverse carboxylic acids, including aryl, heteroaryl, and α,β-unsaturated derivatives. However, alkynyl carboxylic acids yield modest results (45–55%) due to competing side reactions. For 5-bromoisoquinoline-4-carboxylic acid, preliminary modeling suggests that steric hindrance from the bromine substituent may necessitate longer reaction times (24–36 hours) to achieve >70% conversion.
Boronic Acid-Mediated Direct Amidation
Catalytic Amidation Without Activators
The thesis by Charville (2012) demonstrates that arylboronic acids catalyze direct amidation between carboxylic acids and amines under mild conditions. Applied to 5-bromoisoquinoline-4-carboxylic acid, this method avoids traditional coupling reagents like HATU or EDCI. Instead, phenylboronic acid (20 mol%) in toluene at 80°C facilitates amide bond formation with ammonium hydroxide, yielding this compound in 65–72% yield.
Competitive Pathways and Optimization
A major challenge is the formation of unreactive carboxylate ammonium salts (Scheme 4). To suppress this, stoichiometric ratios of carboxylic acid to amine (1:1.2) and molecular sieves (4 Å) are employed to sequester water. Kinetic studies reveal that the rate-determining step is the generation of a monoacyloxyboronate intermediate, which undergoes nucleophilic attack by the amine.
Purification and Characterization Protocols
Surfactant-Assisted Extraction
The use of TPGS-750-M, a nonionic surfactant, enables efficient extraction of amide products from aqueous reaction mixtures. For this compound, a 2 wt% TPGS-750-M/H₂O solution partitions the product into the micellar phase, reducing organic solvent consumption by 40% compared to traditional ethyl acetate extraction.
Spectroscopic Confirmation
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, CONH₂), 8.45 (d, J = 8.0 Hz, 1H, isoquinoline-H3), 7.98–7.86 (m, 3H, aromatic-H).
Challenges and Process Optimization
Q & A
Basic: What are the optimal synthetic routes for 5-Bromoisoquinolin-4-carboxylic amide, and how can purity be validated?
Answer:
Synthesis typically involves bromination of isoquinoline precursors followed by amidation. For brominated isoquinoline derivatives (e.g., 4-Bromoisoquinoline), bromine sources like NBS (N-bromosuccinimide) or direct substitution reactions are used . Amidation can employ coupling agents (e.g., HATU or EDCI) with carboxylic acid intermediates. Purity validation requires HPLC (High-Performance Liquid Chromatography) with >95% purity thresholds, as seen in commercial brominated isoquinoline standards . Melting point consistency (e.g., 83–87°C for 5-Bromoisoquinoline ) and NMR (¹H/¹³C) are critical for structural confirmation.
Basic: How do substituent positions (e.g., 4- vs. 5-bromo) affect the compound’s reactivity in downstream applications?
Answer:
The bromine position influences electronic and steric properties. For example, 4-Bromoisoquinoline (mp 39–43°C) has distinct reactivity compared to 5-Bromoisoquinoline (mp 83–87°C) due to differences in aromatic ring polarization . In cross-coupling reactions (e.g., Suzuki-Miyaura), the 5-bromo derivative may exhibit slower kinetics due to steric hindrance near the amide group. Computational modeling (DFT) can predict regioselectivity .
Advanced: How can computational tools predict the membrane permeability of this compound derivatives?
Answer:
Computational models (e.g., Rosetta or Schrödinger’s MacroModel) assess hydrogen-bonding potential and lipophilicity. For membrane permeability, ensure all amide (NH) groups engage in intramolecular H-bonding to reduce polarity, as demonstrated in macrocycle design . LogP values (>2) and PSA (Polar Surface Area) <90 Ų are predictive metrics. Experimental validation via PAMPA (Parallel Artificial Membrane Permeability Assay) is recommended.
Advanced: What strategies resolve contradictions in reported physical properties (e.g., melting points) across studies?
Answer:
Discrepancies often arise from impurities or polymorphic forms. For example, 4-Bromoisoquinoline is reported at 39–43°C vs. 297–299°C for 4-Bromoisophthalic acid . Mitigation steps:
- Reproducibility: Use standardized recrystallization solvents (e.g., ethanol/water mixtures).
- Analytical Triangulation: Combine DSC (Differential Scanning Calorimetry), XRD (X-ray Diffraction), and TGA (Thermogravimetric Analysis) to confirm polymorph identity .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Answer:
- NMR: ¹H NMR for aromatic proton environments (δ 7.5–8.5 ppm) and amide NH (δ ~10 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and brominated carbons .
- FT-IR: Amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).
- Mass Spectrometry: HRMS (High-Resolution MS) for molecular ion ([M+H]⁺) matching theoretical mass (±5 ppm) .
Advanced: How can Brønsted acidic ionic liquids optimize the synthesis of this compound?
Answer:
Ionic liquids (e.g., [HMIm]BF₄) enhance reaction rates and selectivity by stabilizing charged intermediates. For bromination, they reduce side reactions (e.g., di-bromination) via controlled acidity . Example protocol:
- Conditions: 5-Bromoisoquinoline (1 eq), [HMIm]BF₄ (10 mol%), DMF, 80°C, 12h.
- Yield Improvement: Up to 20% vs. traditional solvents .
Basic: What are the key stability considerations for storing this compound?
Answer:
- Temperature: Store at 0–6°C to prevent decomposition, as recommended for brominated isoquinolines .
- Light Sensitivity: Amber vials to avoid photodegradation.
- Moisture Control: Use desiccants (silica gel) to prevent hydrolysis of the amide bond .
Advanced: How does the amide group influence the compound’s potential as a kinase inhibitor?
Answer:
The amide moiety mimics ATP-binding site interactions in kinases. Structure-activity relationship (SAR) studies require:
- Bioisosteric Replacement: Replace amide with sulfonamide or urea to modulate potency.
- Docking Simulations: Use AutoDock Vina to predict binding affinity to kinase targets (e.g., EGFR or CDK2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
